1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-tert-butyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-9-5-4-7-13(9)8-6-12-10/h4-5,7,10,12H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLSCZYFIUPBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular receptors and enzymes.
Mode of Action
The mode of action of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes a [4 + 1] cycloaddition with tert-butyl isocyanide. This results in the formation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.
Biochemical Pathways
It’s worth noting that similar compounds have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc.
Pharmacokinetics
The synthesis of this compound via iodine-catalyzed method offers good yields at room temperature, which may suggest favorable bioavailability.
Result of Action
Similar compounds have shown significant anti-cancer activities when evaluated against various cancer cells.
Action Environment
The action of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be influenced by various environmental factors. For instance, the iodine-catalyzed synthesis of this compound is efficient at room temperature, suggesting that temperature could play a role in its efficacy and stability.
Biological Activity
Overview
1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the compound's mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with a tert-butyl substituent. Its molecular formula is and it has a molecular weight of 178.27 g/mol. The unique structure contributes to its biological activity by influencing its interaction with various biological targets.
1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits significant anti-cancer properties. Its primary mode of action involves:
- Inhibition of Cancer Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway.
- Interaction with Enzymes : It interacts with cytochrome P450 enzymes, affecting the metabolism of numerous substrates and potentially leading to altered drug efficacy and toxicity profiles.
- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins like Bax and p53 .
The compound's biochemical properties include:
- Cellular Effects : It influences cellular processes such as gene expression and metabolic pathways. For instance, it has been reported to enhance autophagy in certain cancer cell lines, which may contribute to its anti-cancer effects .
- Transport Mechanisms : The distribution within cells is mediated by specific transporters that facilitate its uptake and localization to target sites within the cell.
Case Studies
Several studies have explored the biological activity of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:
- Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), showing stronger activity than standard chemotherapeutics like cisplatin .
- Mechanistic Insights : A study highlighted its ability to suppress NF-κB expression while promoting apoptotic pathways through increased ROS production and activation of caspase cascades .
Comparison of Biological Activities
| Compound | Activity Type | Target Cells | Mechanism of Action |
|---|---|---|---|
| 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Anti-cancer | MCF-7, MDA-MB-231 | Induction of apoptosis via caspases |
| Pyrazolo[4,3-e][1,2,4]triazine derivatives | Anti-cancer | Various cancer cell lines | Modulation of apoptosis and autophagy |
| Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate | Anti-cancer | Not specified | Binding to specific molecular targets |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1-(tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives as antimicrobial agents. For instance, compounds with similar pyrazine and triazole structures have shown significant activity against Mycobacterium tuberculosis (the bacterium responsible for tuberculosis) and other pathogenic strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 21.25 μM, indicating their effectiveness against resistant strains of bacteria .
Anticancer Properties
The compound's structure allows it to interact with various biological targets associated with cancer. Research has indicated that derivatives of tetrahydropyrrolo-pyrazines may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The unique nitrogenous framework provides a scaffold for further modifications that enhance its anticancer efficacy .
Study on Antitubercular Activity
A comprehensive study evaluated a series of hybrid compounds that included 1-(tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The results demonstrated that certain derivatives exhibited potent antitubercular activity through in vitro assays against the H37Rv strain of Mycobacterium tuberculosis. This study underscores the potential for developing new anti-tuberculosis drugs based on this compound’s framework .
Synthesis and Biological Evaluation
Another significant study focused on synthesizing various derivatives of pyrazine and evaluating their biological activities. The findings revealed that specific modifications to the tetrahydropyrrolo structure led to enhanced antibacterial and antifungal properties. This indicates that 1-(tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | MIC (μM) |
|---|---|---|---|
| 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Structure | Antitubercular | ≤21.25 |
| Pyrazine Derivative A | - | Anticancer | TBD |
| Pyrazole Derivative B | - | Antifungal | TBD |
Preparation Methods
Halogenation and Cyclization Route (Based on Patent US20100197668A1)
- Starting Materials : The synthesis begins with 2-tert-butyl 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate.
- Halogenation Step : This compound undergoes halogenation using a halogenating agent such as N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., carbon tetrachloride) at temperatures ranging from 0°C to reflux.
- Work-up : The reaction mixture is extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification : The crude product is purified by flash chromatography on silica gel using a gradient of dichloromethane and ethyl acetate.
- Reaction Time : Stirring the solution for about 20 hours ensures completion.
- Outcome : This method yields 2-(1-propylbutyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which are key intermediates for further functionalization.
Table 1: Key Parameters in Halogenation and Cyclization
| Step | Conditions | Reagents/Materials | Outcome/Notes |
|---|---|---|---|
| Halogenation | 0°C to reflux in CCl4 | N-bromosuccinimide (NBS) | Brominated intermediate |
| Extraction | Ethyl acetate, saturated NaCl wash | Organic/aqueous phase separation | Removal of impurities |
| Drying and Concentration | MgSO4, rotary evaporation (5 kPa) | Concentrated crude product | Preparation for chromatography |
| Purification | Flash chromatography (silica gel) | Dichloromethane/ethyl acetate gradient | Pure dihydropyrrolo[1,2-a]pyrazine |
One-Pot Multicomponent Condensation (Based on PubMed 29230611)
- Method : A one-pot four-component condensation reaction is employed for synthesizing pyrrolo[1,2-a]pyrazine derivatives.
- Reactants : 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide.
- Solvent and Conditions : The reaction proceeds in methanol at room temperature.
- Mechanism : The process involves domino imine formation, intramolecular annulation, and a Ugi-azide reaction.
- Yield : Moderate to high yields of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives.
- Structural Confirmation : Single-crystal X-ray diffraction is used for unambiguous molecular structure assignment.
This method is notable for its operational simplicity and efficiency, avoiding isolation of intermediates.
Cyclization via Pictet-Spengler Reaction and Wittig Reaction (Based on PMC Article 10653054)
- Initial Step : Acid-catalyzed Pictet-Spengler reaction between arylglyoxal and N-ethylaminopyrrole forms an intermediate.
- Further Transformation : Condensation with acetylenic ester and triphenylphosphine generates a phosphorus ylide intermediate.
- Intramolecular Wittig Reaction : Leads to cyclization forming dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivatives.
- Oxidative Aromatization : Final step to yield the aromatic tetrahydropyrrolo[1,2-a]pyrazine framework.
- Reaction Conditions : Reflux in ethanol with hydrazine hydrate for cyclization.
- Characterization : Products confirmed by IR, NMR, mass spectrometry, and X-ray crystallography.
This multi-step sequence is effective for constructing complex fused bicyclic systems related to the target compound.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Halogenation and Cyclization | Use of NBS, chlorinated solvents, flash chromatography | Well-established, high purity products | Requires careful handling of halogenating agents and solvents |
| One-Pot Multicomponent Reaction | Room temperature, methanol solvent, multicomponent | Operationally simple, moderate to high yield | Limited to specific substituents and requires azide handling |
| Pictet-Spengler + Wittig | Multi-step, acid catalysis, oxidative aromatization | Allows complex fused ring formation | Longer reaction times, multiple purification steps |
| Spiro Derivative Synthesis | Multi-step, chiral separation, halogenated intermediates | Enables stereochemical control and biological evaluation | Complex synthesis, more steps involved |
Research Findings and Notes
- The halogenation method (US patent) provides a robust route to tert-butyl substituted intermediates, with detailed purification protocols ensuring high purity.
- The one-pot synthesis approach (PubMed) offers a green chemistry perspective with fewer isolation steps and mild conditions, suitable for rapid library synthesis.
- The Pictet-Spengler/Wittig route (PMC) is valuable for constructing more complex bicyclic systems and allows structural diversification.
- The spiro derivative preparation (EP patent) highlights the importance of stereochemistry and biological activity correlation, which may guide functionalization of the tert-butyl derivative.
Q & A
Basic: What are the common synthetic routes for preparing 1-(tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
Answer:
A widely used method involves condensation reactions followed by nucleophilic substitution. For example, intermediates like 3-(pyrrol-1-yl)-1-propylamine can react with benzotriazole derivatives (e.g., BtCH2OH) in chloroform under acidic conditions (e.g., p-TsOH), followed by substitution with Grignard reagents to introduce substituents such as alkyl or aryl groups . Purification typically employs silica gel column chromatography with eluents like hexane/ethyl acetate mixtures .
Advanced: How can researchers optimize the yield of this compound when using Grignard reagents?
Answer:
Optimization involves controlling stoichiometry (1.5–2 equivalents of Grignard reagent relative to the starting material) and reaction conditions. Stirring at 0°C for 2 hours before warming to room temperature improves regioselectivity. Additionally, using anhydrous THF as a solvent and molecular sieves to scavenge moisture enhances reaction efficiency. Post-reaction quenching with aqueous NaOH and extraction with ether minimizes side-product formation .
Basic: What spectroscopic methods confirm the structure of 1-(tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
Answer:
- 1H/13C NMR : Assigns hydrogen and carbon environments, such as distinguishing tertiary carbons in the tert-butyl group (δ ~28–30 ppm in 13C NMR) and aromatic protons in the pyrrolo-pyrazine core (δ 6.5–7.5 ppm in 1H NMR) .
- HRMS : Validates molecular weight accuracy (e.g., deviation <2 ppm from theoretical values) .
Advanced: How to address discrepancies between theoretical and experimental NMR data for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in the tetrahydropyrrolo-pyrazine system) or solvent interactions. To resolve:
Compare experimental data with DFT-calculated shifts (e.g., using B3LYP/6-31G* basis sets).
Use variable-temperature NMR to detect conformational exchange broadening.
Validate with 2D techniques (HSQC, HMBC) to confirm connectivity .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate from 7:1 to 3:1) separates closely related byproducts .
- Recrystallization : Ethanol or dichloromethane/petroleum ether mixtures yield high-purity crystals suitable for X-ray diffraction .
Advanced: What strategies enhance the thermal stability of pyrrolo-pyrazine derivatives during storage?
Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) reduces hygroscopicity.
- Additives : Incorporate antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w .
Advanced: How can the tert-butyl group be modified to study structure-activity relationships (SAR)?
Answer:
Replace the tert-butyl group via:
Reductive Amination : Use aldehydes/ketones (e.g., aryl or cycloalkyl) with NaBH3CN in methanol.
Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis .
Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
Basic: What solvents are optimal for reactions involving pyrrolo-pyrazine intermediates?
Answer:
- THF : Preferred for Grignard reactions due to its ability to stabilize organometallic intermediates.
- Chloroform : Effective for condensation reactions with benzotriazole derivatives.
- Ethanol : Ideal for recrystallization and reducing side reactions in polar protic environments .
Advanced: How to design derivatives for biological activity studies while maintaining core stability?
Answer:
- Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability.
- Functionalization : Introduce sulfonamide or fluoroaryl groups via nucleophilic substitution (e.g., using sodium cyanide or fluorobenzene derivatives) .
- Pharmacophore Mapping : Use docking studies to prioritize substituents that optimize binding to target enzymes (e.g., fungal tyrosinase) .
Advanced: What analytical approaches resolve conflicting data in reaction kinetics studies?
Answer:
- In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and identify rate-limiting steps.
- Isotope Labeling : 13C/2H labeling clarifies mechanistic pathways (e.g., radical vs. ionic mechanisms).
- Multivariate Analysis : Apply DOE (Design of Experiments) to isolate variables like temperature and catalyst loading .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
